N-[1-(3-nitrophenyl)ethyl]cyclopropanamine
Description
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative with a 3-nitrophenyl substituent. This compound features a cyclopropane ring directly bonded to an amine group, while the 3-nitrophenyl ethyl moiety introduces electron-withdrawing nitro (-NO₂) and aromatic properties.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14N2O2/c1-8(12-10-5-6-10)9-3-2-4-11(7-9)13(14)15/h2-4,7-8,10,12H,5-6H2,1H3 |
InChI Key |
QEPKZXAERBXQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-nitrophenyl)ethyl]cyclopropanamine typically involves the reaction of 3-nitroacetophenone with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-nitrophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between N-[1-(3-nitrophenyl)ethyl]cyclopropanamine and related compounds:
Key Observations :
Analog-Specific Syntheses :
- Oxadiazole Analog : Likely involves condensation of 3-nitrophenyl hydrazine with cyclopropanamine-linked carbonyl intermediates, followed by cyclization to form the oxadiazole ring .
- Difluoroethyl-Pyrazole Analog : Utilizes nucleophilic substitution or metal-catalyzed coupling to attach the difluoroethyl group to the pyrazole ring, followed by reductive amination with cyclopropanamine .
Biological Activity
N-[1-(3-nitrophenyl)ethyl]cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of cyclopropane derivatives with nitrophenyl groups. The structural formula can be represented as follows:
This compound features a cyclopropane ring, which contributes to its unique reactivity and biological profile. The presence of a nitrophenyl group is significant for its interaction with various biological targets.
This compound exhibits biological activity through several mechanisms:
- Inhibition of PI3K/Akt/mTOR Pathway : Research indicates that this compound can inhibit key signaling pathways involved in cell growth and survival. Specifically, it affects the phosphorylation of proteins such as Akt and mTOR, which are crucial in cancer cell proliferation .
- Induction of Cell Death : The compound has been shown to trigger apoptotic pathways leading to cell death. This is evidenced by increased levels of reactive oxygen species (ROS) and activation of poly(ADP-ribose) polymerase (PARP), indicating DNA damage response mechanisms are engaged .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF7 (Breast Cancer) | 0.25 | High |
| MDA-MB-231 (Breast Cancer) | 1.25 | Moderate |
| J774 (Macrophages) | >50 | Low |
| HaCaT (Keratinocytes) | >50 | Low |
These results indicate that this compound has a preferential effect on cancer cells expressing mutant forms of PI3K, showcasing its potential as a targeted therapeutic agent .
Case Studies and In Vivo Research
In vivo studies have further corroborated the efficacy of this compound in tumor models:
- Colorectal Cancer Model : Administration of the compound resulted in significant tumor growth inhibition compared to control groups. This suggests that it may serve as a promising candidate for further development in colorectal cancer therapies .
- Mechanistic Insights : Studies have shown that the compound's action differs from traditional chemotherapeutic agents, indicating potential for combination therapies or novel treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
